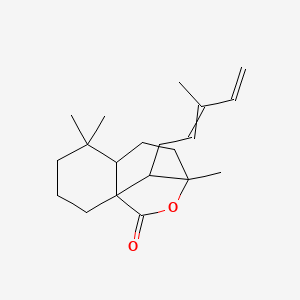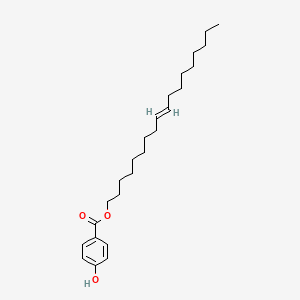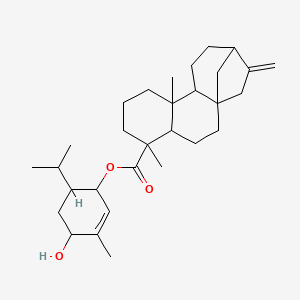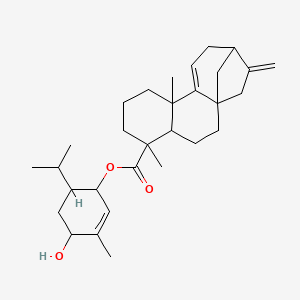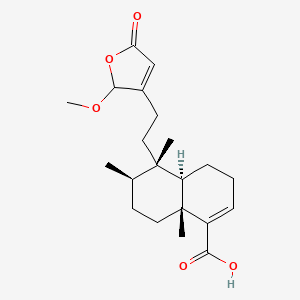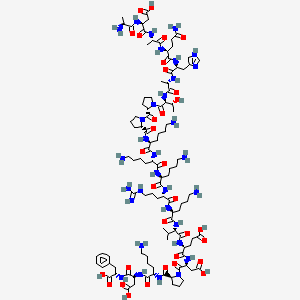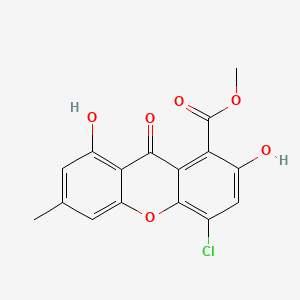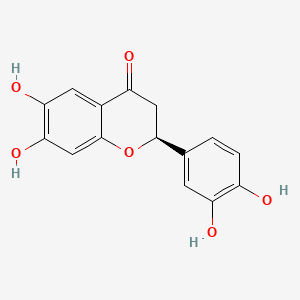
(2S)-2-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3’,4’-dihydroxyphenyl)-γ-valerolactone has been successfully produced . This metabolite is responsible for several proanthocyanidin protective effects in the field of cancer chemoprevention, skin wrinkle-prevention, and antimicrobials .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized for various studies. For example, a method for synthesizing chromenone derivatives, including (2S)-2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one, was developed for potential use in photovoltaic properties in solar cells (Gad, Kamar, & Mousa, 2020). Additionally, a study on the vibrational spectroscopy of a related compound, quercetin 3-D-galactoside, was conducted to understand its conformational and electronic properties (Aydın & Özpozan, 2020).
Biological and Pharmacological Activities
- Research has shown that derivatives of this compound exhibit various biological activities. For instance, one study synthesized novel bromophenol derivatives, including (4,5-dihydroxy-2-methylphenyl)(3,4-dihydroxyphenyl)methanone, and tested them as inhibitors of human carbonic anhydrase isozymes, showing potential for therapeutic applications (Akbaba et al., 2013). Another study focused on the synthesis and antioxidant activity of glyceric acid derivatives, including 2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propionic acid, revealing strong antioxidant properties (Merlani et al., 2010).
Application in Material Science
- The compound's derivatives have been used in material science. For instance, chromenone-crown ethers, derivatives of 6,7-dihydroxy-3-(3',4'-dihydroxyphenyl)chromenone, were synthesized and their fluorescence and UV–vis spectroscopic properties were studied for potential applications (Gündüz, Salan, & Bulut, 2010).
Environmental and Agricultural Applications
- Compounds with a benzoxazinone skeleton, related to (2S)-2-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one, have been studied for their phytotoxic, antimicrobial, and insecticidal properties. These chemicals have potential agronomic utility (Macias et al., 2006).
properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKILYZOICUSQT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





